molecular formula C9H14F3NO5 B15233334 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid

3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15233334
M. Wt: 273.21 g/mol
InChI Key: ARASSDFBGRIXPO-RGMNGODLSA-N
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Description

3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of morpholine and propanoic acid with the trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid typically involves the reaction of morpholine derivatives with propanoic acid under specific conditions. One common method involves the use of trifluoroacetic anhydride as a reagent to introduce the trifluoroacetic acid moiety. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroacetic acid moiety in 3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid imparts unique chemical properties such as increased acidity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C9H14F3NO5

Molecular Weight

273.21 g/mol

IUPAC Name

3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO3.C2HF3O2/c9-7(10)2-1-6-5-11-4-3-8-6;3-2(4,5)1(6)7/h6,8H,1-5H2,(H,9,10);(H,6,7)/t6-;/m0./s1

InChI Key

ARASSDFBGRIXPO-RGMNGODLSA-N

Isomeric SMILES

C1COC[C@@H](N1)CCC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1COCC(N1)CCC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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